molecular formula C7H10 B1345640 Cyclopentylacetylene CAS No. 930-51-8

Cyclopentylacetylene

Cat. No. B1345640
CAS RN: 930-51-8
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Description

Cyclopentylacetylene is a compound that can be associated with various chemical reactions and synthesis processes. Although the provided papers do not directly discuss cyclopentylacetylene, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of cyclopentylacetylene.

Synthesis Analysis

The synthesis of cyclopentafused polycyclic aromatic hydrocarbons (CP-PAHs) is described using a Pd(0)-catalyzed coupling process, which could be analogous to the synthesis of cyclopentylacetylene . The reaction involves palladium catalysis, which is a common method for forming carbon-carbon bonds and could potentially be applied to the synthesis of cyclopentylacetylene.

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the structure of complex molecules, as demonstrated in the study of an unusual 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative . This technique could similarly be used to elucidate the molecular structure of cyclopentylacetylene, providing insights into its three-dimensional conformation and potential reactivity.

Chemical Reactions Analysis

The reactivity of cyclopentadienyl radicals with acetylene is explored, which is relevant to the study of cyclopentylacetylene as it involves the reaction of a cyclopentadiene derivative with an acetylenic compound . This research could shed light on the types of reactions cyclopentylacetylene might undergo, such as addition reactions or cyclization processes that are important in the formation of polyaromatic hydrocarbons (PAHs).

Physical and Chemical Properties Analysis

The photophysical properties of CP-PAHs are discussed, including their UV-vis and fluorescence spectra . These properties are significant for understanding the behavior of cyclopentylacetylene under various conditions, such as its potential use in materials science or its behavior under light exposure. Additionally, the use of cyclopentyl methyl ether as a solvent in acetalization reactions highlights the importance of cyclopentyl derivatives in synthetic chemistry and their physical properties, such as forming a positive azeotrope with water .

Scientific Research Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cyclopentylacetylene finds application in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in various domains like organic synthesis, medicinal chemistry, surface and polymer chemistry, and bioconjugation. The CuAAC's mechanism involves complex reversible steps with copper(I) acetylides, and understanding these is crucial for directing the reaction in a productive catalytic cycle (Hein & Fokin, 2010).

Cyclotrons in Applied Science and Industry

Cyclotrons, historically used by nuclear physicists, now serve as crucial tools in applied science and industry. They facilitate tracer experiments with induced radioactivities, essential for basic studies in various sciences and for guiding engineering development in numerous industries. The use of cyclotrons as production units is growing, marking their significant role beyond scientific research (Livingston, 1944).

Microwave-Assisted Synthesis in Organometallic Chemistry

In organometallic chemistry, cyclopentylacetylene is used in microwave-assisted synthesis to create metallocenes in the cyclobutadiene and cyclopentadienone families. This method offers reduced reaction times and increased yields compared to traditional methods, highlighting the efficiency of microwave-assisted techniques (Harcourt et al., 2008).

Applications in Nuclear Science

Cyclopentylacetylene-related compounds have been used in nuclear science, particularly in cyclotron facilities. Cyclotrons are vital for creating beams of rare isotopes at varying energies, addressing challenges in nuclear physics, and contributing to the understanding of nuclear existence, the nature of the nuclear force, and the origin of elements (Gade & Sherrill, 2016).

Polymer and Materials Science

In polymer and materials science, cyclopentylacetylene plays a role in cycloaddition reactions used for modifying polymers post-polymerization. These reactions are efficient and exhibit a high tolerance for functional groups and solvents, demonstratingtheir importance in creating linear polymers, dendrimers, and gels. The adaptability of these reactions is evident in surface modifications on carbon nanotubes, fullerenes, and solid substrates (Binder & Sachsenhofer, 2007).

Cyclotron Production of Radioactive Isotopes for Medical Use

The production of radioactive isotopes through cyclotrons is a rapidly advancing area in medical science. It involves interdisciplinary collaboration among physicists, chemists, and physicians. These isotopes are increasingly used in nuclear medicine, though the utility of many compounds in this field is still being established (Tilbury & Laughlin, 1974).

Transition-Metal-Catalyzed Acetylene Cyclizations in Organic Synthesis

Cyclopentylacetylene is significant in transition-metal-catalyzed acetylene cyclization, a versatile tool in organic synthesis. This method is used to synthesize a variety of compounds including indans, tetralins, anthraquinones, benzocyclobutenes, polycycles, and heterocycles. Cobalt-catalyzed cyclooligomerization of acetylenes is a key aspect of this area, demonstrating the utility of cyclopentylacetylene in complex chemical syntheses (Vollhardt, 1977).

Safety And Hazards

Cyclopentylacetylene is classified as a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethynylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJSWLZYQMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074726
Record name Cyclopentane, ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylacetylene

CAS RN

930-51-8, 54140-30-6
Record name Cyclopentylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl acetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentylacetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
RN Nandi, MD Harmony - Journal of Molecular Spectroscopy, 1983 - Elsevier
… The present study of cyclopentylacetylene (see Fig. 1) was undertaken to assess its conformity with the previous results. In particular, because of the similarity of the cyano and …
Number of citations: 22 www.sciencedirect.com
P Kačer, M Kuzma, L Červený - Applied Catalysis A: General, 2004 - Elsevier
… In the case of cyclopropyl and cyclopentylacetylene, a formal reaction scheme of a parallel-consecutive reaction was applied, which was caused by hydrogenolytic reactions …
Number of citations: 4 www.sciencedirect.com
P Roembke, H Schmidbaur, S Cronje… - Journal of Molecular …, 2004 - Elsevier
… Phenylacetylene and cyclopentylacetylene were reacted with water (4 eqiv.) under the same … Phenylacetylene and cyclopentylacetylene react more than one order of magnitude slower …
Number of citations: 155 www.sciencedirect.com
P Kačer, L Červený - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
… In the case of cyclopropyl- and cyclopentylacetylene, a formal reaction scheme of a parallel-consecutive reaction was applied, which was caused by hydrogenolytic reactions …
Number of citations: 5 www.sciencedirect.com
A Haskel, T Straub, AK Dash… - Journal of the American …, 1999 - ACS Publications
… For oligomers of cyclopentylacetylene, 2D NMR spectroscopic techniques such as DEPT, JMOD, COSY, C−H correlation, and HETEROCOSY were used to assign the signals to each of …
Number of citations: 111 pubs.acs.org
L Åkerbladh, P Nordeman, M Wejdemar… - The Journal of …, 2015 - ACS Publications
… Aliphatic 1-heptyne and cyclopentylacetylene were transformed into the desired products in moderate to good yields (3h and 3j; 50% and 71%, respectively). Electron-poor …
Number of citations: 104 pubs.acs.org
PS Thomas, R Chhantyal-Pun… - The Journal of Physical …, 2010 - ACS Publications
The Ã−X̃ electronic absorption spectra of cyclopentyl, cyclohexyl, and cyclohexyl-d 11 peroxy radicals have been recorded at room temperature by cavity ringdown spectroscopy. By …
Number of citations: 16 pubs.acs.org
S Mandal, PK Verma, K Geetharani - Chemical communications, 2018 - pubs.rsc.org
The first commercially available scandium-catalysed selective hydroboration of alkynes and alkenes with HBpin (pin = OC-Me2CMe2O) in the presence of a catalytic amount of …
Number of citations: 49 pubs.rsc.org
Y Matsukawa, N Asao, H Kitahara, Y Yamamoto - Tetrahedron, 1999 - Elsevier
… Particularly, the reaction of cyclopentylacetylene li gave the cis-adduct 5i as a sole product. Without solvents, however, allyltributylstannane added to the acetylenic bonds of 1 f and 1 g …
Number of citations: 69 www.sciencedirect.com
OS Nayal, MS Thakur, M Kumar… - Advanced Synthesis …, 2016 - Wiley Online Library
… -1-propyne, cyclohexylacetylene and cyclopentylacetylene with N-ethylaniline and N-… 4-Fluoro-N-methylaniline with cyclopentylacetylene gave excellent yield of desired amine …
Number of citations: 12 onlinelibrary.wiley.com

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